Titanium tetraethoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

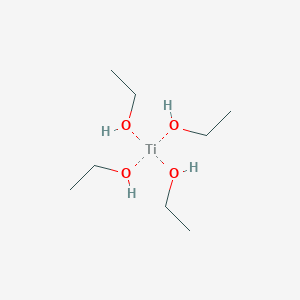

Structure

3D Structure of Parent

Properties

CAS No. |

3087-36-3 |

|---|---|

Molecular Formula |

C2H6OTi |

Molecular Weight |

93.94 g/mol |

IUPAC Name |

ethanol;titanium |

InChI |

InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

WLPSNBGDESCKIL-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4] |

Canonical SMILES |

CCO.[Ti] |

Other CAS No. |

3087-36-3 |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant |

Related CAS |

280745-34-8 |

Synonyms |

Ethanol Ttanium(4+) Salt; Ethyl Alcohol Titanium(4+) Salt; Ethyl Titanate(IV) ; Ethyl Titanate; Tetraethoxytitanium; Tetraethyl Orthotitanate; Tetraethyl Titanate; Tetraethyl titanate (Ti(OC2H5)4); Tetrakis(ethanolato)titanium; Titanic Acid Ethyl Est |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Titanium Tetraethoxide from Titanium Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of titanium tetraethoxide from titanium tetrachloride. It is intended for researchers, scientists, and professionals in drug development who utilize titanium-based compounds in their work. This document details the underlying chemistry, outlines established experimental protocols, and presents key quantitative data to inform experimental design and optimization. Visual representations of the reaction pathway and a general experimental workflow are included to facilitate a comprehensive understanding of the synthesis process.

Introduction

Titanium alkoxides, particularly this compound (Ti(OEt)₄), are versatile reagents with significant applications in materials science, catalysis, and increasingly, in the pharmaceutical and drug delivery fields. Their utility as precursors for the synthesis of titanium dioxide (TiO₂) nanoparticles and as catalysts in various organic transformations makes a thorough understanding of their synthesis crucial.[1][2] The most common and direct route to this compound is through the alcoholysis of titanium tetrachloride (TiCl₄) with ethanol (B145695). This guide focuses on the practical aspects of this synthesis, providing detailed methodologies and relevant data to ensure safe and efficient laboratory-scale production.

Reaction Chemistry and Mechanism

The synthesis of this compound from titanium tetrachloride is a nucleophilic substitution reaction. The highly electrophilic titanium center in TiCl₄ is attacked by the nucleophilic oxygen atom of ethanol. This reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions.

The overall balanced chemical equation for this synthesis is:

TiCl₄ + 4 C₂H₅OH → Ti(OC₂H₅)₄ + 4 HCl

Due to the liberation of corrosive and reactive HCl gas, a base is typically employed to act as a scavenger. The most common bases used are tertiary amines, such as triethylamine (B128534) (Et₃N), or ammonia (B1221849) (NH₃).[3]

When a tertiary amine is used, it reacts with the HCl to form a salt, which can be easily removed by filtration. The reaction is as follows:

TiCl₄ + 4 C₂H₅OH + 4 R₃N → Ti(OC₂H₅)₄ + 4 R₃NH⁺Cl⁻

Quantitative Data

While specific yields can vary based on the scale and precise reaction conditions, the synthesis of titanium alkoxides from titanium tetrachloride is generally a high-yielding process. The following table summarizes key parameters and typical outcomes.

| Parameter | Value/Range | Notes |

| Theoretical Yield | Stoichiometrically calculated | Based on the limiting reagent, typically TiCl₄. |

| Typical Actual Yield | > 90% | With careful control of moisture and reaction conditions. |

| Reaction Time | 2 - 6 hours | Dependent on the rate of addition, temperature, and stirring efficiency. |

| Purity | High | After purification by vacuum distillation. |

| Boiling Point | 150-152 °C @ 10 mmHg | A key parameter for purification by distillation.[4][5] |

| Density | 1.088 g/mL at 25 °C | [5] |

Experimental Protocols

Two primary methods for the synthesis of this compound from titanium tetrachloride are presented below, differing in the choice of base used to neutralize the HCl byproduct.

Method 1: Using Triethylamine as a Base

This is the most common laboratory-scale method.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Absolute ethanol (C₂H₅OH)

-

Triethylamine (Et₃N)

-

Anhydrous inert solvent (e.g., benzene (B151609), toluene (B28343), or hexane)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer or mechanical stirrer

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be rigorously dried to prevent hydrolysis of TiCl₄ and the product.

-

Reactant Preparation: In the reaction flask, dissolve the desired amount of titanium tetrachloride in the anhydrous inert solvent and cool the solution in an ice bath. In a separate flask, prepare a solution of 4 molar equivalents of absolute ethanol and 4 molar equivalents of triethylamine in the same inert solvent.

-

Reaction: Slowly add the ethanol/triethylamine solution to the cooled and stirred TiCl₄ solution via the dropping funnel. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. Maintain the temperature below 10 °C during the addition.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Filtration: Separate the precipitated triethylamine hydrochloride from the solution by filtration under an inert atmosphere. Wash the precipitate with a small amount of the inert solvent to recover any entrained product.

-

Solvent Removal: Remove the solvent from the filtrate by distillation at atmospheric pressure.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 150-152 °C at 10 mmHg.[4][5]

Method 2: Using Ammonia as a Base

This method is analogous to the synthesis of other titanium alkoxides and is a viable alternative to using triethylamine.[4]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Absolute ethanol (C₂H₅OH)

-

Anhydrous ammonia (NH₃) gas

-

Anhydrous inert solvent (e.g., benzene)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Same as in Method 1, with the addition of a gas inlet tube for ammonia.

Procedure:

-

Setup and Reactant Preparation: Follow steps 1 and 2 from Method 1, omitting the triethylamine. Prepare a solution of TiCl₄ in an inert solvent and a separate solution of ethanol in the same solvent.

-

Reaction: Slowly add the ethanol solution to the stirred TiCl₄ solution at a low temperature.

-

Neutralization: Once the addition of ethanol is complete, bubble anhydrous ammonia gas through the reaction mixture to neutralize the formed HCl. Ammonium (B1175870) chloride (NH₄Cl), a white solid, will precipitate.

-

Completion and Filtration: Continue the ammonia addition until the reaction mixture is basic. Then, filter the precipitated ammonium chloride under an inert atmosphere.

-

Solvent Removal and Purification: Follow steps 6 and 7 from Method 1 to isolate and purify the this compound.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthesis of this compound from Titanium Tetrachloride.

Experimental Workflow

Caption: General Experimental Workflow for this compound Synthesis.

Safety Considerations

-

Titanium tetrachloride is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing HCl gas. Handle it in a fume hood under inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethanol is a flammable liquid.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Inert solvents like benzene and toluene are flammable and have associated health risks. Consult the safety data sheet (SDS) for each chemical before use.

-

The reaction is exothermic , and proper temperature control is essential, especially during the addition of the ethanol/base solution.

Conclusion

The synthesis of this compound from titanium tetrachloride is a well-established and efficient method for producing this important precursor. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the neutralization of the HCl byproduct, high yields of pure product can be obtained. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and successfully perform this synthesis in a laboratory setting, enabling further research and development in areas such as drug delivery and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium(IV) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) ethoxide, also known as titanium tetraethoxide, is an organometallic compound with the chemical formula Ti(OCH₂CH₃)₄. It exists as a colorless to pale yellow liquid and is a key precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[1][2] Its high reactivity, particularly towards water, makes it a versatile compound in materials science and catalysis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of titanium(IV) ethoxide, detailed experimental protocols, and its relevance in biomedical applications, particularly in the context of drug delivery systems derived from its hydrolysis products.

Core Physical and Chemical Properties

Titanium(IV) ethoxide is a moisture-sensitive, flammable liquid. Its properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₂₀O₄Ti |

| Molecular Weight | 228.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.088 g/mL at 25 °C |

| Melting Point | 54 °C |

| Boiling Point | 150-152 °C at 10 mmHg |

| Solubility | Soluble in organic solvents such as ethanol (B145695), isopropanol, and benzene (B151609).[3] It decomposes in water. |

| Refractive Index | n20/D 1.505 |

Chemical Reactivity and Structure

Titanium(IV) ethoxide is characterized by its high reactivity, primarily driven by the electrophilic nature of the titanium center and the lability of the ethoxide ligands.

Hydrolysis: The most significant chemical reaction of titanium(IV) ethoxide is its rapid hydrolysis in the presence of water to form titanium dioxide and ethanol. This reaction is the foundation of the sol-gel process for producing TiO₂ nanomaterials.[3] The overall reaction can be represented as:

Ti(OCH₂CH₃)₄ + 2H₂O → TiO₂ + 4CH₃CH₂OH[3]

The hydrolysis proceeds through a series of intermediate steps involving the formation of titanium hydroxo-ethoxides. The rate and extent of hydrolysis can be controlled by factors such as the water-to-alkoxide ratio, pH, and the presence of catalysts.[4]

Structure: In the liquid and solid states, titanium(IV) ethoxide exists predominantly as a tetramer, [Ti₄(OCH₂CH₃)₁₆]. In this structure, each titanium atom is octahedrally coordinated by bridging and terminal ethoxide groups.[3] This tetrameric structure can influence its reactivity and the morphology of the resulting TiO₂ nanoparticles.

Experimental Protocols

Synthesis of Titanium(IV) Ethoxide

The synthesis of titanium(IV) ethoxide is typically achieved through the reaction of titanium tetrachloride (TiCl₄) with anhydrous ethanol. A base, such as triethylamine (B128534) (Et₃N) or ammonia, is used to neutralize the hydrochloric acid (HCl) byproduct.[3]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous ethanol (EtOH)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

In the flask, dissolve anhydrous ethanol (4 molar equivalents) and triethylamine (4 molar equivalents) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of triethylammonium (B8662869) chloride (Et₃NHCl) as a white precipitate will be observed.

-

Filter the precipitate under an inert atmosphere.

-

The filtrate contains the crude titanium(IV) ethoxide. The solvent and any excess triethylamine can be removed under reduced pressure.

-

For higher purity, the crude product can be purified by fractional distillation under vacuum.[5][6]

Characterization of Titanium(IV) Ethoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The spectrum typically shows a quartet around δ 4.36 ppm corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet around δ 1.27 ppm for the methyl protons (-CH₃) of the ethoxide groups.[3][7]

-

¹³C NMR (in CDCl₃): Two signals are expected, one for the methylene carbon and one for the methyl carbon of the ethoxide ligands.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹.

-

Strong bands corresponding to Ti-O-C and C-O stretching vibrations are typically observed in the 1000-1150 cm⁻¹ region.

-

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the anhydrous nature of the product.[8]

Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol describes a general method for synthesizing TiO₂ nanoparticles for potential drug delivery applications.[1][9]

Materials:

-

Titanium(IV) ethoxide

-

Anhydrous ethanol

-

Deionized water

-

Acid catalyst (e.g., nitric acid) or base catalyst (e.g., ammonia)[10]

Procedure:

-

Prepare a solution of titanium(IV) ethoxide in anhydrous ethanol (e.g., 0.1 M).

-

In a separate beaker, prepare a solution of deionized water in ethanol. The water-to-alkoxide molar ratio is a critical parameter that influences particle size and morphology.

-

To control the hydrolysis and condensation rates, an acid or base catalyst can be added to the water-ethanol solution.

-

Slowly add the water-ethanol solution to the titanium(IV) ethoxide solution under vigorous stirring.

-

A gel or a colloidal suspension will form over time. The aging of this gel is crucial for the formation of the TiO₂ network.

-

The resulting gel or suspension can be dried and then calcined at elevated temperatures (e.g., 400-600 °C) to obtain crystalline TiO₂ nanoparticles. The calcination temperature affects the crystalline phase (anatase or rutile).[11]

Biomedical Applications and Signaling Pathways

Titanium(IV) ethoxide is not directly used in drug delivery systems due to its high reactivity. However, the TiO₂ nanoparticles synthesized from it have shown significant promise in biomedical applications, including as drug carriers for cancer therapy and in photodynamic therapy.[12][13] The biocompatibility of the resulting TiO₂ is a key factor, and materials intended for medical use must undergo rigorous testing according to standards like ISO 10993.[14][15][16]

The interaction of TiO₂ nanoparticles with cells can trigger various signaling pathways, which is a critical consideration for drug development professionals.

As illustrated in the diagram, upon cellular uptake, TiO₂ nanoparticles can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, cause DNA damage, trigger inflammatory responses, and ultimately lead to apoptosis (programmed cell death).[17][18][19] Understanding these pathways is crucial for designing safe and effective drug delivery systems based on TiO₂ nanoparticles.

Experimental Workflows

References

- 1. krishisanskriti.org [krishisanskriti.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Titanium ethoxide(3087-36-3) 1H NMR [m.chemicalbook.com]

- 8. FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. ISO 10993 - Wikipedia [en.wikipedia.org]

- 15. namsa.com [namsa.com]

- 16. medinstitute.com [medinstitute.com]

- 17. Molecular mechanism of DNA damage induced by titanium dioxide nanoparticles in toll-like receptor 3 or 4 expressing human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxyl radicals (*OH) are associated with titanium dioxide (TiO(2)) nanoparticle-induced cytotoxicity and oxidative DNA damage in fish cells. | Semantic Scholar [semanticscholar.org]

titanium tetraethoxide CAS number 3087-36-3

An In-depth Technical Guide to Titanium Tetraethoxide (CAS 3087-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) ethoxide, also known as this compound (TET), is an organometallic compound with the chemical formula Ti(OC₂H₅)₄.[1] Identified by the CAS number 3087-36-3, this colorless to pale yellow liquid is a key precursor in materials science and a versatile reagent in organic synthesis.[2][3][4] While its empirical formula is simple, its structure is more complex, existing as a tetramer in its pure form.[5] this compound is highly reactive, particularly with water, and is soluble in organic solvents.[5][6] Its primary application lies in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials, which have widespread use in photocatalysis, photovoltaics, and coatings.[2][7] It also serves as a Lewis acid catalyst in various organic reactions, including esterification and transesterification.[1][7]

Properties of this compound

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.

General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3087-36-3 | [1][3] |

| Molecular Formula | C₈H₂₀O₄Ti | [3] |

| Linear Formula | Ti(OC₂H₅)₄ | [1] |

| Molecular Weight | 228.11 g/mol | [1][3] |

| Synonyms | Tetraethyl orthotitanate, Ethyl titanate | [3][5] |

| Purity | ≥97% | [3] |

| TiO₂ Content | 33% to 35% | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to yellowish clear liquid | [2][4] |

| Density | 1.08 - 1.10 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 150-152 °C at 10 mmHg | [1][6] |

| Melting Point | -40 °C to 54 °C (Varies with purity) | [4][5] |

| Refractive Index (n20/D) | 1.505 | [6] |

| Solubility | Soluble in organic solvents | [6] |

Safety and Handling

| Property | Value | Reference(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation) | [1][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Store away from heat, sparks, and open flames. | [2][7] |

| Incompatibilities | Strong oxidizing agents, strong acids. Decomposes upon exposure to moisture. | [6] |

| UN Number | 1993 | [2] |

Chemical Synthesis and Mechanisms

Synthesis of this compound

This compound is typically synthesized by treating titanium tetrachloride with ethanol. The reaction requires a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct.[5]

References

- 1. Titanium(IV) ethoxide 3087-36-3 [sigmaaldrich.com]

- 2. leapchem.com [leapchem.com]

- 3. scbt.com [scbt.com]

- 4. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]

- 5. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 6. Titanium ethoxide | 3087-36-3 [chemicalbook.com]

- 7. getchem.com [getchem.com]

Solubility of Titanium Tetraethoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of titanium tetraethoxide in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, this guide focuses on providing established qualitative solubility information, a detailed experimental protocol for the quantitative determination of its solubility, and visual representations of its key chemical transformations and experimental handling.

Core Concepts: Understanding the Solubility of this compound

This compound (Ti(OC₂H₅)₄), also known as titanium(IV) ethoxide or ethyl titanate, is a colorless to pale yellow liquid that is a key precursor in the synthesis of titanium-based materials and a catalyst in various organic reactions.[1][2][3] Its solubility is a critical parameter for its application in solution-based processes.

The molecule's structure, featuring a central titanium atom bonded to four ethoxide groups, governs its solubility characteristics. While generally soluble in common organic solvents, it is highly susceptible to hydrolysis, reacting readily with water to form titanium dioxide and ethanol.[1] This reactivity necessitates the use of anhydrous conditions during its handling and in solubility determination experiments.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [5] |

| Diethyl Ether | Soluble | [5] |

| Benzene | Soluble | [5] |

| Toluene | Soluble | [6] |

| Isopropanol | Soluble | [7] |

| Water | Reacts/Decomposes | [4] |

Experimental Protocol for Determining Quantitative Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an anhydrous organic solvent at a specified temperature. This protocol is adapted from established methods for handling moisture-sensitive organometallic compounds.[8]

Objective: To determine the solubility of this compound in a given anhydrous organic solvent (e.g., ethanol, toluene) at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Syringe with a filter attachment (PTFE, 0.2 µm)

-

Pre-weighed glass vials with septa

Procedure:

-

Preparation of Anhydrous Conditions: All glassware must be rigorously dried in an oven at >120 °C overnight and subsequently cooled under a stream of dry inert gas. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Anhydrous solvents should be used.

-

Sample Preparation: In an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry vial containing a magnetic stir bar. Record the initial mass of the vial and this compound.

-

Dissolution: Add a known volume of the anhydrous organic solvent to the vial. Seal the vial with a septum.

-

Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, stop stirring and allow the undissolved solid to settle completely.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a new pre-weighed, dry vial. Record the exact volume of the aliquot taken. Carefully evaporate the solvent under a stream of inert gas or under high vacuum. Gentle heating may be applied if necessary, but care must be taken to avoid decomposition of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the final mass of the vial with the residue. The solubility can then be calculated in g/100 mL or other desired units.

-

Reproducibility: Repeat the experiment at least three times to ensure the accuracy and reproducibility of the results.

Visualizing Key Processes

To aid in the understanding of the chemical behavior of this compound and the experimental procedures, the following diagrams are provided.

Caption: Hydrolysis and condensation pathway of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Titanium(IV) ethoxide, TiO{2} 33% min | Fisher Scientific [fishersci.ca]

- 5. Titanium ethoxide | 3087-36-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]

- 8. benchchem.com [benchchem.com]

The Sol-Gel Symphony: An In-depth Technical Guide to the Hydrolysis and Condensation of Titanium Tetraethoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental chemical processes governing the sol-gel transformation of titanium tetraethoxide (TEOT). A thorough understanding of the hydrolysis and condensation mechanisms is paramount for controlling the synthesis of titanium-based nanomaterials with tailored properties for applications ranging from advanced drug delivery systems to photocatalytic coatings and biomedical implants. This document details the core reaction pathways, influencing kinetic factors, quantitative data, and detailed experimental protocols for characterization.

Core Principles: The Chemistry of Hydrolysis and Condensation

The transformation of this compound from a molecular precursor to a solid oxide network is a nuanced process driven by two primary, often competing, reactions: hydrolysis and condensation. The interplay between these reactions dictates the structure and properties of the final material.

Hydrolysis: The initial step involves the nucleophilic attack of water on the titanium atom, leading to the stepwise replacement of ethoxy groups (-OEt) with hydroxyl groups (-OH). This reaction is generally fast and can be represented by the following overall equation:

Ti(OCH₂CH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH₂OH

Condensation: Following hydrolysis, the newly formed hydroxyl groups and any remaining ethoxy groups react to form Ti-O-Ti (oxo) or Ti-OH-Ti (olato) bridges. This process eliminates water (oxolation) or ethanol (B145695) (olation) and leads to the formation of a three-dimensional inorganic polymer network, which constitutes the gel.

-

Oxolation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O

-

Olation: ≡Ti-OH + CH₃CH₂O-Ti≡ → ≡Ti-O-Ti≡ + CH₃CH₂OH

The relative rates of hydrolysis and condensation are critically influenced by several factors, which in turn determine the morphology, particle size, and porosity of the resulting titania.

Key Factors Influencing the Reaction Mechanism

Precise control over the sol-gel process is achieved by manipulating the reaction conditions. The most influential parameters are the water-to-alkoxide ratio, the pH of the reaction medium, temperature, and the choice of solvent.

-

Water-to-Alkoxide Ratio (h): The molar ratio of water to this compound is a critical parameter. A low h-value generally leads to incomplete hydrolysis and the formation of polymeric chains. Higher h-values promote the formation of more fully hydrolyzed species, which can lead to faster condensation and the formation of particulate sols.

-

pH (Catalysis): The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.

-

Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is accelerated due to the protonation of the ethoxy groups, which makes them better leaving groups. However, the condensation rate is typically slower due to the formation of positively charged titanium hydroxy species that repel each other. This often results in the formation of more linear, weakly branched polymer chains.

-

Basic Conditions (pH > 7): In alkaline media, the hydrolysis rate is generally slower, but the condensation reaction is significantly accelerated. This leads to the formation of more compact, highly branched, and particulate structures.

-

Neutral Conditions: At neutral pH, both hydrolysis and condensation occur at moderate rates, often leading to the precipitation of amorphous titania.

-

-

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, leading to faster gelation times.

-

Solvent: The solvent can influence the reaction by solvating the reactants and intermediates, and by participating in ligand exchange reactions with the titanium precursor. Alcohols are common solvents, and their chain length and structure can affect the reaction rates.

Quantitative Data

Due to the rapid and complex nature of this compound hydrolysis and condensation, obtaining precise and universally applicable kinetic data is challenging. Much of the available quantitative data in the literature is for the closely related and widely studied titanium tetraisopropoxide (TTIP), which serves as a good proxy for understanding the behavior of this compound.

Table 1: Kinetic and Thermodynamic Data for the Hydrolysis of Titanium Alkoxides

| Parameter | Value | Precursor | Conditions |

| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | Ti(OEt)₄ | Excess water |

| Rate Constant (k) for Hydrolysis | k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) mol⁻¹cm³s⁻¹[1] | TTIP | 1 atm |

| Activation Energy (Ea) for Hydrolysis | 94.1 kJ/mol[1] | TTIP | 1 atm |

Table 2: Influence of pH on Induction Period for Gelation of Titanium Alkoxides (0.15 M, h = 2.7)

| Precursor | pH 3 | pH 7 | pH 10 |

| This compound (TTE) | Gel formation | 3 min[2] | Few minutes[2] |

| Titanium Tetraisopropoxide (TTIP) | Gel formation | 60 min[2] | Few minutes[2] |

| Titanium Tetrabutoxide (TTB) | Gel formation | ~1,300 min[2] | 50 min[2] |

Table 3: Evolution of Titania Particle Size with Calcination Temperature (from TTIP precursor)

| Calcination Temperature (°C) | Average Particle Size (nm) |

| 250 | 8.55 |

| 400 | 13.82 |

| 600 | 36.06 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the hydrolysis and condensation of this compound.

Sol-Gel Synthesis of Titania Nanoparticles

This protocol describes a standard procedure for the synthesis of titania nanoparticles from this compound.

Materials:

-

This compound (TEOT)

-

Anhydrous ethanol

-

Deionized water

-

Nitric acid (for acidic catalysis, optional)

-

Ammonia (B1221849) solution (for basic catalysis, optional)

Procedure:

-

In a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of TEOT in anhydrous ethanol (e.g., 0.1 M).

-

In a separate beaker, prepare a solution of deionized water in ethanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (h).

-

For catalyzed reactions, adjust the pH of the water/ethanol solution by adding a few drops of nitric acid (for acidic conditions) or ammonia solution (for basic conditions).

-

Under vigorous stirring, add the water/ethanol solution dropwise to the TEOT/ethanol solution from the dropping funnel.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation to occur.

-

The resulting sol can be aged, or the nanoparticles can be collected by centrifugation, washed with ethanol, and dried in an oven at a low temperature (e.g., 80 °C).

In-situ Monitoring of Particle Size by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the formation and growth of titania nanoparticles in real-time.

Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

Temperature-controlled sample holder

-

Cuvettes

Procedure:

-

Prepare the TEOT/ethanol and water/ethanol solutions as described in Protocol 4.1.

-

Place a clean cuvette in the temperature-controlled sample holder of the DLS instrument.

-

Inject the TEOT/ethanol solution into the cuvette.

-

Rapidly inject the water/ethanol solution into the cuvette and start the DLS measurement immediately.

-

Record the particle size distribution and average hydrodynamic diameter as a function of time.

-

Continue data acquisition until the particle size stabilizes or gelation occurs.

Following the Reaction with Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol allows for the qualitative and semi-quantitative analysis of the chemical changes during hydrolysis and condensation.

Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a liquid cell.

Procedure:

-

Acquire a background spectrum of the solvent (anhydrous ethanol).

-

Prepare the TEOT/ethanol solution and acquire its FTIR spectrum. Key peaks to observe are those associated with Ti-O-C stretching (~1130, 1075, 1025 cm⁻¹) and C-H vibrations.

-

Initiate the hydrolysis reaction by adding the water/ethanol solution to the TEOT solution.

-

Acquire FTIR spectra of the reacting mixture at regular time intervals.

-

Monitor the decrease in the intensity of the Ti-O-C peaks, indicating the consumption of ethoxy groups.

-

Observe the appearance and growth of a broad band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of hydroxyl groups and water.

-

The formation of the Ti-O-Ti network can be observed by the appearance of a broad band in the 400-900 cm⁻¹ region.

Determination of Gelation Time by Rheology

This protocol describes the use of a rheometer to precisely determine the sol-gel transition point.

Equipment:

-

Rotational rheometer with temperature control and a suitable geometry (e.g., cone-plate or parallel-plate).

Procedure:

-

Set the rheometer to the desired temperature.

-

Prepare the reacting sol by mixing the TEOT/ethanol and water/ethanol solutions.

-

Immediately load the sample onto the rheometer.

-

Perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

-

Record the storage modulus (G') and the loss modulus (G'') as a function of time.

-

The gel point is identified as the time at which the G' and G'' curves cross over (G' = G''). At this point, the material transitions from a liquid-like (G'' > G') to a solid-like (G' > G'') behavior.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: The core reaction pathway for the sol-gel process of this compound.

Caption: Experimental workflow for in-situ DLS analysis of nanoparticle formation.

Caption: Workflow for determining gelation time using rheological measurements.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Titanium Tetraethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium (IV) ethoxide, also known as titanium tetraethoxide or tetraethyl titanate, is a metalorganic compound with the chemical formula Ti(OCH₂CH₃)₄. In reality, it exists predominantly as a tetramer, Ti₄(OC₂H₅)₁₆.[1] It is a colorless liquid that is soluble in organic solvents and serves as a critical precursor in materials science, particularly in the sol-gel synthesis of titanium dioxide (TiO₂) nanocrystals, thin films, and coatings.[1] Its high reactivity, especially towards water, allows for the formation of TiO₂ under controlled conditions.[1] Understanding the thermal stability and decomposition pathways of this compound is paramount for controlling the morphology, crystallinity, and purity of the resulting titanium-based materials.

This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition mechanisms, the products formed, and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀O₄Ti (Monomer) / C₃₂H₈₀O₁₆Ti₄ (Tetramer) | [1] |

| Molar Mass | 228.11 g/mol (Monomer) | |

| Appearance | Colorless liquid | [1] |

| Density | 1.088 g/mL at 25 °C | [1][2] |

| Melting Point | 54 °C | [1] |

| Boiling Point | 150-152 °C at 10 mmHg | [1][2] |

| Structure | Predominantly tetrameric with octahedral Ti centers | [1] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference, revealing exothermic and endothermic events.

While specific, detailed TGA/DTA data for this compound is sparse in readily available literature, the thermal behavior of its close analogue, titanium tetraisopropoxide (TTIP), is well-documented and provides valuable insights. The decomposition of these alkoxides generally proceeds in multiple stages:

-

Evaporation of Solvents/Volatiles: A first weight loss step, typically below 150°C, corresponds to the evaporation of physically adsorbed water, residual solvents (like ethanol), or the precursor itself if the boiling point is reached.[3][4]

-

Decomposition of Organic Ligands: At higher temperatures, the organic (ethoxide) groups begin to decompose. This is a complex process involving several competing reaction pathways and results in a significant mass loss. For TTIP, this primary decomposition begins around 160-250°C.[4][5]

-

Formation of Titanium Oxide: As the organic components are removed, a solid residue of titanium oxide (TiO₂) is formed. This process is often accompanied by the crystallization of the amorphous TiO₂ into phases like anatase or rutile at higher temperatures.

The final residual mass after complete decomposition in an oxidizing atmosphere (like air) corresponds to the stoichiometric amount of TiO₂.

Decomposition Mechanism and Products

The thermal decomposition of titanium alkoxides is not a simple, single-step reaction. It involves a complex network of chemical reactions. The primary products upon heating are titanium dioxide, volatile organic compounds, and water.[5] For this compound, the overall reaction can be simplified as:

Ti(OCH₂CH₃)₄ → TiO₂ + 4C₂H₄ (Ethene) + 2H₂O

However, the mechanism is more intricate. Drawing analogies from the extensively studied titanium tetraisopropoxide (TTIP)[5], the following pathways are plausible for this compound:

-

β-Hydride Elimination: This is a common pathway for metal alkoxides with a hydrogen atom on the β-carbon of the alkyl group. A hydrogen atom is transferred from the ethoxide ligand to the titanium center or an adjacent oxygen atom, leading to the elimination of an alkene (ethene) and the formation of a titanium-hydroxyl (Ti-OH) bond.

-

C-O Bond Dissociation: Direct cleavage of the carbon-oxygen bond can occur, releasing ethoxy radicals. This pathway may become more significant at higher temperatures or under specific atmospheric conditions.

-

Hydrolysis by In-Situ Generated Water: As seen in the overall reaction equation, water can be generated as a byproduct of the decomposition. This water can then hydrolyze the remaining titanium ethoxide, accelerating the formation of Ti-O-Ti bridges and ultimately TiO₂.[1]

The hazardous decomposition products, especially in the presence of moist air, include ethanol, organic acid vapors, and titanium oxide.[6]

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound using a simultaneous TGA/DTA instrument.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound.

Materials and Equipment:

-

Simultaneous TGA/DTA instrument

-

High-purity nitrogen (N₂) and/or dry air purge gases

-

Alumina (Al₂O₃) or platinum (Pt) crucibles

-

Microbalance

-

This compound sample

-

Inert atmosphere glovebox (recommended for sample preparation)

Procedure:

-

Instrument Preparation:

-

Turn on the TGA/DTA instrument and allow it to stabilize.

-

Start the flow of the desired purge gas (e.g., N₂ at 50 mL/min) through the furnace and balance chamber.

-

Perform temperature and weight calibrations as per the instrument manufacturer's guidelines.

-

-

Sample Preparation:

-

Due to the moisture sensitivity of this compound, handle and load the sample in an inert atmosphere (e.g., a glovebox).[6]

-

Tare an appropriate crucible (alumina is suitable for high temperatures) on the microbalance.

-

Accurately weigh 5-10 mg of the liquid this compound sample into the crucible.

-

-

Experimental Run:

-

Place the sample crucible and an empty reference crucible onto the TGA sample holder.

-

Program the instrument with the desired temperature profile. A typical profile for decomposition analysis is:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).

-

Hold at 800°C for 15 minutes to ensure complete decomposition.

-

-

Start the experiment and record the mass change (TGA curve) and differential temperature (DTA curve) simultaneously.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperature ranges for each mass loss step.

-

Calculate the percentage mass loss for each step.

-

Analyze the DTA curve to identify endothermic (e.g., melting, evaporation) and exothermic (e.g., oxidative decomposition, crystallization) events corresponding to the mass loss steps.

-

Conclusion

The thermal decomposition of this compound is a complex process fundamental to its application as a precursor for titanium dioxide materials. Its stability is limited, with decomposition initiating at moderately elevated temperatures. The process proceeds through various mechanisms, including β-hydride elimination and hydrolysis, ultimately yielding titanium dioxide and volatile organic byproducts. A thorough understanding and precise control of the decomposition conditions—such as temperature ramp rate, atmosphere, and moisture content—are crucial for researchers aiming to synthesize TiO₂ with desired characteristics. The use of analytical techniques like TGA/DTA is essential for elucidating the specific decomposition profile and ensuring the reproducibility of material synthesis protocols.

References

An In-depth Technical Guide to the Molecular Structure of Titanium Tetraethoxide Tetramer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the titanium tetraethoxide tetramer, a compound of significant interest in materials science and catalysis. This document details its structural parameters, experimental protocols for its characterization, and a visualization of its molecular assembly.

Core Molecular Structure

Titanium(IV) ethoxide, with the empirical formula Ti(OC₂H₅)₄, exists predominantly as a tetrameric cluster in the solid state, with the molecular formula Ti₄(OCH₂CH₃)₁₆[1]. The central core of the molecule consists of four titanium atoms and sixteen oxygen atoms, forming a complex arrangement where each titanium atom is octahedrally coordinated. This coordination is achieved through a combination of terminal and bridging ethoxide ligands.

The structure is comprised of four edge-sharing TiO₆ octahedra. The ethoxide ligands can be categorized into three distinct types based on their coordination to the titanium centers:

-

Terminal ethoxides: Bonded to a single titanium atom.

-

Doubly bridging ethoxides: Bridging two titanium atoms.

-

Triply bridging ethoxides: Bridging three titanium atoms.

This arrangement results in a compact and stable molecular structure. While a definitive crystal structure for the tetraethoxide has not been extensively reported, the closely related titanium tetramethoxide, Ti₄(OCH₃)₁₆, has been well-characterized and serves as an excellent structural analogue[2]. The Ti-O bond lengths in such structures typically vary depending on the nature of the bridging, with terminal bonds being shorter and bridging bonds being longer.

Data Presentation

The following table summarizes the key structural parameters for the analogous titanium tetramethoxide tetramer, providing a strong indication of the expected values for the tetraethoxide derivative.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Ti-O Bond Lengths (Terminal) | ~1.80 Å |

| Ti-O Bond Lengths (Doubly Bridging) | 1.98 - 2.11 Å |

| Ti-O Bond Lengths (Triply Bridging) | 2.19 - 2.23 Å |

| Ti-Ti Distances | 3.01 - 3.32 Å |

| Coordination Geometry of Ti | Distorted Octahedral |

Data derived from the crystal structure of titanium tetramethoxide.

Experimental Protocols

Synthesis of Crystalline this compound

The synthesis of this compound is typically achieved through the reaction of titanium tetrachloride (TiCl₄) with absolute ethanol (B145695) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct[1].

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Absolute ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Anhydrous non-polar solvent (e.g., hexane (B92381) or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of titanium tetrachloride in the anhydrous solvent is prepared in a multi-necked flask under an inert atmosphere and cooled in an ice bath.

-

A stoichiometric amount of absolute ethanol and triethylamine, dissolved in the same solvent, is added dropwise to the cooled TiCl₄ solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure the reaction proceeds to completion.

-

The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate via distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid which solidifies upon cooling. Crystalline material suitable for X-ray diffraction can be obtained by slow crystallization from a concentrated solution in a non-polar solvent at low temperature.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of the tetramer.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H NMR Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.

-

Data Acquisition: A ¹H NMR spectrum is acquired. The spectrum of the monomeric species would show a simple quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). In the tetrameric form, the presence of different ethoxide environments (terminal and bridging) can lead to more complex spectra, although rapid exchange in solution at room temperature may result in averaged signals[1]. Low-temperature NMR studies can help to resolve the signals from the distinct ethoxide groups.

¹³C NMR Spectroscopy:

-

Sample Preparation: Similar to ¹H NMR, a solution is prepared in a deuterated solvent.

-

Data Acquisition: A ¹³C NMR spectrum will show distinct signals for the methylene and methyl carbons. The chemical shifts will be indicative of the electronic environment of the ethoxide ligands.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study the oligomeric nature of this compound in solution.

Methodology:

-

A dilute solution of this compound is prepared in a dry solvent such as ethanol[3].

-

To enhance ionization, a small amount of an electrolyte like sodium ethoxide can be added[3].

-

The solution is introduced into the ESI source where ions are generated.

-

The mass-to-charge ratio of the ions is analyzed. The detection of ions corresponding to the tetramer and its fragments can confirm the oligomeric structure[3]. Fragmentation can be induced to study the stability of the cluster.

Mandatory Visualization

The following diagram illustrates the logical assembly of four this compound monomers into the tetrameric core structure, highlighting the different types of ethoxide ligands.

Caption: Assembly of this compound monomers into the tetrameric structure.

References

Spectroscopic Analysis of Titanium Tetraethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of titanium tetraethoxide [Ti(OCH₂CH₃)₄], a key precursor in materials science and catalysis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering quantitative data, detailed experimental protocols, and logical workflows to aid in the characterization of this highly reactive organometallic compound.

Introduction to this compound

This compound, also known as titanium(IV) ethoxide or ethyl titanate, is a colorless liquid that is highly soluble in organic solvents.[1] Structurally, it is more complex than its empirical formula suggests. In the solid state and in solution, it primarily exists as a tetramer, Ti₄(OC₂H₅)₁₆, featuring octahedral titanium centers with a combination of terminal and bridging ethoxide ligands.[1] This tendency to oligomerize is a crucial factor in interpreting its spectroscopic data.

A defining characteristic of this compound is its extreme sensitivity to moisture. It readily hydrolyzes, even with trace amounts of water, to form titanium dioxide and ethanol.[1] This reactivity necessitates handling the compound under strictly anhydrous and inert conditions to obtain accurate and reproducible analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for confirming the purity and identity of this compound. ¹H and ¹³C NMR provide direct insights into the ethoxide ligand environment.

Quantitative NMR Data

The NMR spectra of this compound are characterized by two distinct sets of signals corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) groups of the ethoxide ligands. Due to the rapid exchange of terminal and bridging alkoxide groups at room temperature, the spectra typically show sharp, time-averaged signals.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -OCH₂- | 4.36 | Quartet | 8H |

| -CH₃ | 1.27 | Triplet | 12H |

| Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from[1][3]. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| -OCH₂- | ~70 |

| -CH₃ | ~20 |

| Solvent: CDCl₃. Data represents typical values observed in solid-state and solution NMR.[2][4] |

Experimental Protocol for NMR Analysis

Given the moisture sensitivity of this compound, all sample preparations must be performed using an inert atmosphere (e.g., a glovebox or Schlenk line).[5][6]

-

Solvent Preparation: Use a dry, degassed, deuterated solvent such as chloroform-d (B32938) (CDCl₃). Solvents should be stored over molecular sieves to ensure they are anhydrous.

-

Sample Preparation (in a Glovebox):

-

Place 5-20 mg of this compound directly into a clean, oven-dried NMR tube.

-

Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent.

-

Cap the NMR tube securely. For highly sensitive or long-term experiments, a J. Young NMR tube with a sealable Teflon tap is recommended.[5][6]

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, 8 to 16 scans are typically sufficient.

-

For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the spectra using appropriate software.

-

Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups within this compound and for monitoring its hydrolysis. The spectrum is dominated by absorptions from the C-H, C-O, and Ti-O bonds.

Quantitative IR Data

The interpretation of the IR spectrum relies on identifying characteristic vibrational modes. The Ti-O-C and Ti-O stretches are particularly diagnostic for this class of compounds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity |

| 2850 - 3000 | C-H stretching | -CH₂, -CH₃ | Strong |

| 1350 - 1480 | C-H bending | -CH₂, -CH₃ | Medium |

| 1030 - 1120 | C-O stretching / Ti-O-C stretching | C-O / Ti-O-C | Strong, Broad |

| ~600 | Ti-O stretching | Ti-O | Medium, Broad |

| Note: These are characteristic regions. The Ti-O-C and Ti-O bands are often broad and may consist of multiple overlapping peaks due to the complex oligomeric structure. Data inferred from studies on titanium alkoxides.[8][9][10][11] |

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is the most convenient method for analyzing liquid samples like this compound, as it requires minimal sample preparation.[12][13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application:

-

In a fume hood or inert atmosphere glovebox, place a single drop of this compound directly onto the center of the ATR crystal.[14]

-

If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Cleaning: After analysis, immediately and thoroughly clean the ATR crystal using a dry, non-hydroxylic solvent (e.g., hexane (B92381) or toluene) followed by a final rinse with isopropanol (B130326) or acetone, ensuring the solvent evaporates completely.

Visualization of Workflows and Structures

The following diagrams, generated using DOT language, illustrate the key relationships and experimental processes involved in the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with NMR and IR spectral features.

Caption: Standard workflow for preparing and analyzing air-sensitive NMR samples.

Caption: Step-by-step procedure for acquiring an ATR-IR spectrum of a liquid.

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Titanium ethoxide(3087-36-3) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jascoinc.com [jascoinc.com]

- 13. agilent.com [agilent.com]

- 14. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Safe Handling of Titanium Tetraethoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for titanium tetraethoxide (CAS No. 3087-36-3), a flammable and moisture-sensitive liquid commonly used in organic synthesis and materials science. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound, also known as tetraethyl orthotitanate, is a colorless to pale yellow liquid.[1] It is soluble in organic solvents but reacts with water.[1][2]

| Property | Value | Source |

| Molecular Formula | C8H20O4Ti | [3][4] |

| Molecular Weight | 228.15 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Boiling Point | 150 - 152 °C @ 10 mmHg | [5] |

| Melting Point | 54 °C | [6] |

| Flash Point | 28 °C / 82.4 °F | [3] |

| Density | 1.088 g/cm³ | [5] |

| Water Solubility | Decomposes in contact with water |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] It is a flammable liquid and vapor that can cause serious eye irritation.[3][8]

| Hazard Class | Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[2] |

NFPA 704 Diamond: [9]

-

Health (Blue): 2 - Moderate

-

Flammability (Red): 2 - Moderate

-

Instability (Yellow): 0 - Stable

-

Special (White): None

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[5] Contact lenses should not be worn.[11]

-

Skin Protection: Wear appropriate protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin exposure.[5][10] Flame-retardant and antistatic protective clothing should be considered.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-certified organic vapor respirator.[10]

Handling Procedures

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Use only non-sparking tools.[5]

-

Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[10]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[7][8]

-

Keep containers tightly closed and protected from moisture.[5] The material is moisture-sensitive and can decompose on exposure to moist air or water.[8][10]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[3][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[5][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][5] Containers may explode when heated.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[10] Remove all sources of ignition.[5] Ensure adequate ventilation.[3] Use personal protective equipment as required.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][12] Use spark-proof tools.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Handle uncleaned containers as the product itself.

Visual Safety Guides

The following diagrams provide a quick reference for key safety information.

Caption: Recommended Personal Protective Equipment for handling this compound.

Caption: Flowchart for emergency response procedures involving this compound.

Caption: Chemical incompatibility chart for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isg.ku.edu.tr [isg.ku.edu.tr]

- 6. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Sol-Gel Synthesis of Titanium Dioxide (TiO2) Nanoparticles using Titanium Tetraethoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO2) nanoparticles via the sol-gel method using titanium tetraethoxide as a precursor. These protocols are intended for researchers in materials science, nanotechnology, and drug development.

Introduction

Titanium dioxide (TiO2) nanoparticles are of significant interest due to their unique physicochemical properties, including high stability, biocompatibility, and photocatalytic activity.[1][2] These properties make them suitable for a wide range of applications, including as nanocarriers for drug delivery systems.[3][4][5] The sol-gel method is a versatile and cost-effective technique for synthesizing TiO2 nanoparticles with controlled size, morphology, and crystallinity.[1][6][7] This process involves the hydrolysis and condensation of a titanium alkoxide precursor, such as this compound or titanium tetraisopropoxide, to form a sol that is subsequently converted into a gel.[8] The final nanoparticle characteristics are achieved through drying and calcination of the gel.[1][7]

Experimental Protocols

The following are detailed protocols for the sol-gel synthesis of TiO2 nanoparticles. These protocols are based on established methods in the scientific literature and can be adapted based on desired nanoparticle characteristics.

General Protocol for TiO2 Nanoparticle Synthesis

This protocol outlines the fundamental steps for synthesizing TiO2 nanoparticles using a titanium alkoxide precursor.

Materials:

-

Titanium (IV) isopropoxide (TTIP) or Titanium (IV) ethoxide

-

Ethanol (absolute)

-

Deionized water

-

Nitric acid (as a catalyst)

-

Hydrochloric acid (optional, for pH adjustment)

Procedure:

-

Precursor Solution Preparation: In a flask, mix titanium tetraisopropoxide with absolute ethanol. Stir the solution vigorously for a duration ranging from 30 minutes to an hour to ensure homogeneity.

-

Hydrolysis Solution Preparation: In a separate beaker, prepare an aqueous solution of deionized water and a catalyst, such as nitric acid.

-

Hydrolysis Reaction: Add the hydrolysis solution dropwise to the precursor solution while maintaining vigorous stirring. This step should be performed slowly, often over several hours, to control the rate of hydrolysis.[9]

-

Gelation: Continue stirring the mixture. An opaque, viscous suspension will form, indicating the progression of the hydrolysis and condensation reactions leading to a sol.[9] Allow the sol to age without disturbance for 24 to 48 hours in a dark environment to facilitate the nucleation process and complete gelation.[2][10]

-

Drying: Dry the resulting gel in an oven at a temperature of 80-100°C for several hours (typically 10-24 hours) to remove the solvent.[9][10]

-

Calcination: Grind the dried gel into a fine powder using a mortar and pestle.[10] Calcine the powder in a furnace at temperatures ranging from 400°C to 600°C for 2 to 5 hours.[2][6][9][10] The calcination temperature is a critical parameter that influences the crystallinity and phase of the final TiO2 nanoparticles.

Protocol for Controlling Particle Size and Phase

The final properties of the TiO2 nanoparticles, such as particle size and crystalline phase (anatase, rutile, or brookite), are highly dependent on the synthesis parameters.[10][11]

-

pH Control: The pH of the hydrolysis solution significantly affects the final crystalline phase. A lower pH (e.g., 3.5) can lead to a mix of anatase and rutile phases, while a higher pH tends to favor the formation of the anatase phase.

-

Stirring Time: Extended stirring times (e.g., 36 hours) can promote better dispersion and prevent agglomeration of the nanoparticles.

-

Calcination Temperature: Increasing the calcination temperature generally leads to an increase in particle size and can induce a phase transformation from anatase to the more thermodynamically stable rutile phase.[11]

Data Presentation

The following tables summarize quantitative data from various studies on the sol-gel synthesis of TiO2 nanoparticles, highlighting the influence of different synthesis parameters on the resulting nanoparticle characteristics.

Table 1: Effect of Calcination Temperature on TiO2 Nanoparticle Size

| Calcination Temperature (°C) | Resulting Particle Size (nm) | Crystalline Phase | Reference |

| 250 | 9.22 | Anatase | [11] |

| 400 | 14.33 | Anatase | [11] |

| 450 | 10 | Anatase | [12] |

| 550 | - | Anatase | |

| 600 | 36.72 | Anatase | [11] |

| 650 | - | Anatase |

Table 2: Influence of Synthesis Parameters on TiO2 Nanoparticle Properties

| Precursor | Solvent | pH | Stirring Time (h) | Calcination Temp. (°C) | Particle Size (nm) | Crystalline Phase | Reference |

| Titanium Tetraisopropoxide | Ethanol | 3.5 | 36 | 450-650 | - | Anatase & Rutile | |

| Titanium Tetraisopropoxide | Ethanol | >3.5 | 36 | 450-650 | - | Anatase | |

| Titanium Tetraisopropoxide | Ethanol, Acetic Acid | - | 5 | 600 | - | Anatase | [10] |

| Titanium Tetrabutoxide | N,N-dimethyl acetamide | 4 | - | 600 | - | Anatase | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of TiO2 nanoparticles.

Caption: Workflow for the sol-gel synthesis of TiO2 nanoparticles.

Applications in Drug Development

TiO2 nanoparticles synthesized via the sol-gel method have shown great promise in drug delivery applications.[3][5] Their high surface area and porous nature allow for efficient loading of therapeutic agents.[5] Furthermore, the surface of TiO2 nanoparticles can be functionalized with various ligands to enable targeted drug delivery and controlled release, thereby enhancing therapeutic efficacy and minimizing side effects.[3][5] For instance, they can be engineered for stimuli-responsive drug release, such as pH- or light-triggered release, which is particularly advantageous in cancer therapy.[4][13] The biocompatibility and low toxicity of TiO2 also contribute to its suitability for biomedical applications.[3]

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. krishisanskriti.org [krishisanskriti.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 12. ripublication.com [ripublication.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Titanium Dioxide Thin Films Using Titanium Tetraethoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of titanium dioxide (TiO₂) thin films using titanium tetraethoxide as a precursor. The methodologies cover the widely used sol-gel technique coupled with spin coating and dip coating deposition methods.

Introduction

Titanium dioxide is a versatile material with significant applications in photocatalysis, solar cells, gas sensors, and as a biocompatible coating for medical implants.[1][2] The properties of TiO₂ thin films, such as crystallinity, surface morphology, and optical characteristics, are highly dependent on the preparation method.[3][4] The sol-gel process, utilizing titanium alkoxide precursors like this compound, is a popular and cost-effective method for producing high-quality and homogenous TiO₂ thin films.[1][5] This process allows for excellent control over the film's properties through careful manipulation of reaction parameters.

This document outlines the step-by-step procedures for preparing TiO₂ thin films, from precursor solution synthesis to post-deposition annealing.

Experimental Workflow

The general workflow for preparing TiO₂ thin films via the sol-gel method involves the preparation of a stable precursor sol, deposition of the sol onto a substrate, and a final heat treatment (annealing) to induce crystallization and densification of the film.

Caption: General workflow for TiO₂ thin film preparation.

Experimental Protocols

Materials and Reagents

-

Titanium (IV) ethoxide (TET), precursor

-

Ethanol (B145695) (EtOH), solvent

-

Deionized water (H₂O), for hydrolysis

-

Hydrochloric acid (HCl) or Acetic acid, catalyst and stabilizer

-

Polyethylene (B3416737) glycol (PEG), surfactant (optional)[6]

-

Substrates (e.g., glass slides, silicon wafers, FTO glass)

-

Acetone, isopropanol (B130326) for substrate cleaning

Protocol 1: Sol-Gel Solution Preparation

This protocol describes the preparation of a stable TiO₂ sol.

-

In a clean, dry beaker, mix titanium (IV) ethoxide (TET) with absolute ethanol (EtOH). A common molar ratio is 1:7 (TET:EtOH).[6]

-